molecular formula C10H12BrNO2 B12820895 2-((4-Bromophenyl)amino)-2-methylpropanoic acid

2-((4-Bromophenyl)amino)-2-methylpropanoic acid

Cat. No.: B12820895
M. Wt: 258.11 g/mol
InChI Key: OROCTGFDZKKQNS-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)amino)-2-methylpropanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an amino group and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenyl)amino)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline and 2-methylpropanoic acid.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Procedure: The 4-bromoaniline is reacted with 2-methylpropanoic acid under an inert atmosphere, typically nitrogen, at a temperature range of 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and reaction time to maximize yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

    Amidation: The carboxylic acid group can react with amines to form amides.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 4-substituted phenyl derivatives.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of secondary amines.

Scientific Research Applications

2-((4-Bromophenyl)amino)-2-methylpropanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-((4-Bromophenyl)amino)-2-methylpropanoic acid exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with specific proteins or enzymes, inhibiting their activity or altering their function. For example, it may bind to active sites on enzymes, blocking substrate access and thereby inhibiting enzymatic activity.

    Material Properties: In material science, the compound’s electronic properties are influenced by the presence of the bromine atom and the amino group, which can affect conductivity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)propanoic acid: Lacks the amino group, making it less versatile in forming amides.

    4-Bromoaniline: Lacks the carboxylic acid group, limiting its use in forming amides and esters.

    2-Amino-3-(4-bromophenyl)propanoic acid: Contains an additional amino group, which can lead to different reactivity and applications.

Uniqueness

2-((4-Bromophenyl)amino)-2-methylpropanoic acid is unique due to the combination of the bromine-substituted phenyl ring, the amino group, and the carboxylic acid moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

2-(4-bromoanilino)-2-methylpropanoic acid

InChI

InChI=1S/C10H12BrNO2/c1-10(2,9(13)14)12-8-5-3-7(11)4-6-8/h3-6,12H,1-2H3,(H,13,14)

InChI Key

OROCTGFDZKKQNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NC1=CC=C(C=C1)Br

Origin of Product

United States

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